3-((3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol
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Overview
Description
The compound is likely to be a synthetic organic molecule with potential biological activity. Such compounds are often designed for research in pharmacology, material science, or as intermediates in organic synthesis. The structure suggests it is part of a class of compounds that might interact with biological systems, given its morpholine and thiophene groups, which are common in drug molecules.
Synthesis Analysis
Synthesis of complex organic molecules like this often involves multi-step reactions, starting from simpler building blocks. A typical approach might involve the formation of the thiophene moiety, introduction of the morpholine ring, and finally, linking these through a piperidine-derived spacer. An analogous synthesis pathway is seen in the preparation of compounds like LY333068, where chiral glycerol derivatives are used as building blocks for complex structures (Czeskis, 1998).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques can provide detailed information on the stereochemistry and conformation of the molecule, essential for understanding its potential interactions with biological targets. The structure of related compounds can be confirmed through such methods (Ertan et al., 1997).
Chemical Reactions and Properties
Organic compounds containing morpholine and thiophene groups can participate in various chemical reactions, including nucleophilic substitution, oxidation, and conjugation reactions. These reactions can modify the compound's chemical properties, such as solubility and reactivity, which are crucial for its potential applications. For example, modifications to similar structures have been shown to influence their biological activity (Lu et al., 2021).
properties
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-[5-(methoxymethyl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-24-14-16-4-5-18(26-16)19(23)21-7-6-17(15(13-21)3-2-10-22)20-8-11-25-12-9-20/h4-5,15,17,22H,2-3,6-14H2,1H3/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIZYSOONXBJF-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(S1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol |
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